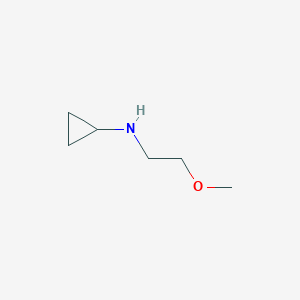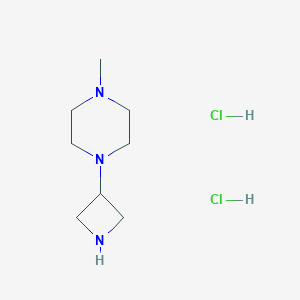
Piperazine, 1-(3-azetidinyl)-4-methyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Piperazine, 1-(3-azetidinyl)-4-methyl-, dihydrochloride” is a chemical compound with the linear formula C8H18N3Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound is CN(CC1)CCN1C2CNC2.Cl . The InChI is 1S/C8H17N3.ClH/c1-10-2-4-11(5-3-10)8-6-9-7-8;/h8-9H,2-7H2,1H3;1H .
Scientific Research Applications
Heterocyclobutyl Azetidines as Piperazine Analogues
3-((Hetera)cyclobutyl)azetidine-based isosteres have been designed and synthesized as stretched analogues of piperazine and morpholine. These novel structures exhibit larger size and increased conformational flexibility compared to traditional piperazine derivatives, making them valuable building blocks for lead optimization in drug discovery projects (Feskov et al., 2019).
Piperazine Derivatives in Central Pharmacological Activity
Piperazine derivatives are a focus in medicinal chemistry due to their central pharmacological activity, primarily involving the activation of the monoamine pathway. These derivatives have been researched for various central therapeutic applications, including antipsychotic, antidepressant, and anxiolytic effects. The structural component of piperazine is a key feature in the therapeutic efficacy of these compounds (Brito et al., 2018).
Novel Piperazine-based Antidepressants and Anxiolytics
A series of novel piperazine derivatives have been synthesized and evaluated for their antidepressant and anxiolytic activities. The compounds demonstrated significant effects in behavioral assays, highlighting the therapeutic potential of piperazine scaffolds in the treatment of mood disorders (Kumar et al., 2017).
Antibacterial Activity of Azetidinylquinolones
Azetidinylquinolones, featuring azetidinyl substituents instead of the conventional piperazine or aminopyrrolidine groups, have shown broad-spectrum antibacterial activity, particularly against Gram-positive organisms. These compounds have improved in vivo efficacy and higher blood levels, indicating their potential as advanced antibacterial agents (Frigola et al., 1993).
Safety And Hazards
The compound is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H317, which indicates that it may cause an allergic skin reaction . The precautionary statements include P261, P272, P280, P333 + P313, P362 + P364, and P501 . The compound is not applicable for flash point and it is classified under storage class code 11, which indicates that it is a combustible solid .
properties
IUPAC Name |
1-(azetidin-3-yl)-4-methylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3.2ClH/c1-10-2-4-11(5-3-10)8-6-9-7-8;;/h8-9H,2-7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNZHAALQKLBDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CNC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1-(3-azetidinyl)-4-methyl-, dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

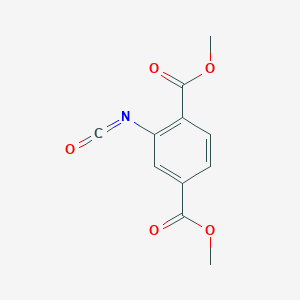
![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)

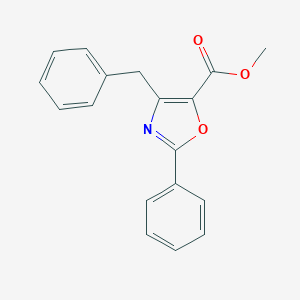
![6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine](/img/structure/B61668.png)
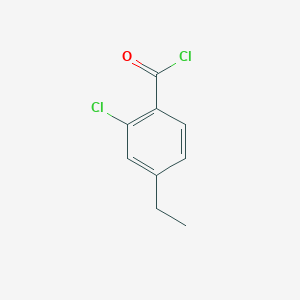
![Methyl 2-[(cyanomethyl)sulfonyl]benzoate](/img/structure/B61671.png)


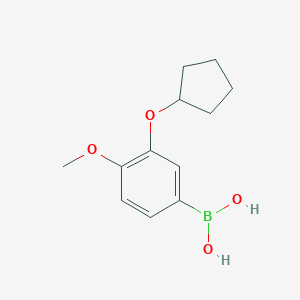
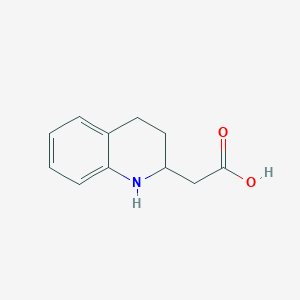
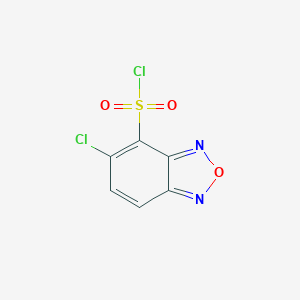
![1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B61687.png)
